3-Methylbenzoyl chloride

描述

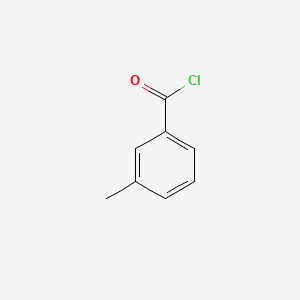

3-Methylbenzoyl chloride (CAS 1711-06-4), also known as m-toluoyl chloride, is an acyl chloride derivative with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol . It is a clear, colorless to light brown liquid with a boiling point of 86°C at 5 mmHg and a melting point of -23°C . Its primary applications include:

- Derivatization reagent for amines in analytical chemistry (e.g., atmospheric ammonia detection) .

- Pharmaceutical intermediate in synthesizing cardiovascular and neurological drugs .

- Pesticide intermediate and precursor for photosensitive/dye materials .

The compound’s reactivity stems from the electron-donating methyl group at the meta position, which moderately activates the benzoyl chloride for nucleophilic acyl substitution while maintaining steric accessibility .

属性

IUPAC Name |

3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOYYHYBFSYOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061905 | |

| Record name | Benzoyl chloride, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-06-4 | |

| Record name | 3-Methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLUOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2VJW4350K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Thionyl Chloride Method

Thionyl chloride (SOCl₂) is the most widely employed reagent for converting 3-methylbenzoic acid to its acyl chloride derivative. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

Reaction Mechanism

- Activation : Thionyl chloride reacts with the carboxylic acid to form an intermediate mixed anhydride, facilitated by the catalytic action of N,N-dimethylformamide (DMF).

- Chloride Displacement : The anhydride undergoes nucleophilic attack by chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous by-products.

Optimized Protocol

- Reagents :

- 3-Methylbenzoic acid (1.0 equiv)

- Thionyl chloride (1.05 equiv)

- DMF (0.1–0.5% w/w as catalyst)

- Conditions :

- Temperature: 90°C

- Duration: 3 hours

- Solvent: Solvent-free or dichloromethane (DCM)

- Work-up : Excess SOCl₂ is removed under reduced pressure, followed by distillation to isolate 3-methylbenzoyl chloride (98.2% purity, 99.3% yield).

Industrial Adaptation

Large-scale production utilizes continuous flow reactors to enhance heat transfer and minimize side reactions. A representative setup involves:

Phosphorus Trichloride Method

Phosphorus trichloride (PCl₃) provides a cost-effective alternative, particularly in settings prioritizing atom economy.

Reaction Mechanism

PCl₃ reacts with 3-methylbenzoic acid in a 1:3 molar ratio, yielding this compound and phosphorous acid (H₃PO₃):

$$ 3 \, \text{C}8\text{H}7\text{COOH} + \text{PCl}3 \rightarrow 3 \, \text{C}8\text{H}7\text{COCl} + \text{H}3\text{PO}_3 $$

Optimized Protocol

- Reagents :

- 3-Methylbenzoic acid (1.0 equiv)

- PCl₃ (0.33 equiv)

- Conditions :

- Temperature: 60–80°C

- Duration: 6–8 hours

- Solvent: Acetonitrile (MeCN)

- Work-up : H₃PO₃ precipitates upon cooling, enabling simple decantation. The remaining solution is concentrated under vacuum to isolate the product (85% yield).

Advantages Over Thionyl Chloride

- Atom Efficiency : Utilizes 100% of chlorine atoms from PCl₃, reducing waste.

- By-product Handling : Solid H₃PO₃ is non-volatile and easily separated.

Comparative Analysis of Chlorination Methods

Industrial Production and Optimization

Continuous Flow Systems

Thionyl chloride-based synthesis dominates industrial production due to rapid reaction kinetics and compatibility with automated systems. Key optimizations include:

Solvent Selection

- Polar Aprotic Solvents : DCM or MeCN improve reagent miscibility.

- Neat Conditions : Eliminating solvents reduces post-reaction purification steps but requires precise stoichiometry.

By-product Management and Purification

Thionyl Chloride By-products

Phosphorus Trichloride By-products

- H₃PO₃ Recovery : The solid by-product is filtered and repurposed in fertilizer production.

化学反应分析

反应类型: 间甲苯酰氯会经历几种类型的化学反应,包括:

亲核取代: 它与胺等亲核试剂反应生成酰胺。

水解: 它与水反应生成间甲苯酸和盐酸。

还原: 它可以用还原剂还原成间甲苯酸。

常见试剂和条件:

胺: 与伯胺和仲胺反应生成酰胺。

水: 水性条件下的水解反应。

还原剂: 如氢化铝锂 (LiAlH4) 用于还原反应。

形成的主要产物:

酰胺: 由与胺的反应形成。

间甲苯酸: 由水解和还原反应形成.

科学研究应用

Derivatization Agent in Analytical Chemistry

3-Methylbenzoyl chloride is widely used as a derivatization agent for the determination of amines in environmental samples. It has been utilized in High-Performance Liquid Chromatography (HPLC) methods for detecting C1-C4 aliphatic amines in air samples. The derivatization process enhances the sensitivity and specificity of the analysis, allowing for more accurate quantification of these compounds in complex matrices .

Synthesis of Pharmaceutical Compounds

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in reactions to produce cinnoline derivatives that act as inhibitors of human neutrophil elastase, which is relevant for treating inflammatory diseases . Additionally, it plays a role in synthesizing other bioactive molecules through acylation reactions, contributing to drug development efforts .

Production of Agrochemicals

This compound is also employed in the manufacture of crop protection agents. Its ability to participate in acylation reactions makes it suitable for synthesizing herbicides and pesticides that are essential for modern agriculture . The compound's reactivity allows for the modification of existing chemical structures to enhance biological activity against pests.

Case Study 1: Determination of Atmospheric Ammonia

In a study focused on environmental monitoring, this compound was utilized to derivatize atmospheric ammonia. The resulting derivatives were analyzed using HPLC-UV detection methods. This approach demonstrated high sensitivity and selectivity, proving effective for monitoring ammonia levels in various environmental conditions .

Case Study 2: Synthesis of Cinnoline Derivatives

Research involving the synthesis of cinnoline derivatives revealed that this compound could be effectively used alongside potassium carbonate in anhydrous DMF (N,N-Dimethylformamide) to yield significant quantities of desired products. The study highlighted its efficiency as a reagent, achieving yields up to 61% under optimized conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Derivatization agent for amines; enhances HPLC detection sensitivity |

| Pharmaceuticals | Intermediate for synthesizing bioactive compounds; used in anti-inflammatory drug development |

| Agrochemicals | Key component in producing herbicides and pesticides |

作用机制

间甲苯酰氯的主要作用机制涉及胺的亲核进攻,导致酰胺的形成。反应通过形成四面体中间体进行,然后该中间体分解释放盐酸并形成酰胺产物。 该机制是由羰基的吸电子性质促进的,这使得羰基碳更容易受到亲核进攻 .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 3-methylbenzoyl chloride with key analogs:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., -CH₃, -OCH₃) enhance stability but reduce electrophilicity compared to electron-withdrawing groups (e.g., -SO₂CH₃). The meta-methyl group in this compound balances reactivity and steric hindrance, making it versatile for industrial applications .

- Boiling Points : 2-Methylbenzoyl chloride (ortho isomer) has a higher boiling point (93°C at 10 mmHg) than the meta isomer due to stronger intermolecular dipole interactions .

Industrial and Market Trends

- This compound: Dominates the acyl chloride market, valued at $250 million (2023), driven by pharmaceutical demand (30% of consumption) . Key producers include Evergreensino Chemical and Jiangsu Panoxi Chemical .

生物活性

3-Methylbenzoyl chloride, also known as m-toluoyl chloride, is an aromatic acyl chloride with the chemical formula CHClO and a CAS number of 1711-06-4. This compound has garnered attention for its diverse applications in organic synthesis, particularly as a reagent for the derivatization of amines and in the synthesis of pharmaceuticals and agrochemicals. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Weight : 154.59 g/mol

- Appearance : Colorless to light brown liquid

- Synthesis : Commonly synthesized through the reaction of m-toluic acid with thionyl chloride under controlled conditions .

Biological Activity Overview

This compound exhibits significant biological activity primarily due to its reactivity as an acylating agent. Its biological implications can be categorized into several key areas:

-

Inhibition of Enzymatic Activity :

- Research indicates that derivatives of this compound can act as inhibitors for certain enzymes, including human neutrophil elastase. A study demonstrated that cinnoline derivatives synthesized using this compound showed promising inhibitory effects on elastase, which is implicated in inflammatory processes .

- Pharmaceutical Applications :

- Toxicological Profile :

Case Study 1: Synthesis of Cinnoline Derivatives

In a study focused on developing inhibitors for human neutrophil elastase, researchers utilized this compound to synthesize cinnoline derivatives. The reaction involved stirring 0.46 mmol of the compound with KCO and other reagents at elevated temperatures, yielding compounds with notable inhibitory activity against elastase .

Case Study 2: Derivatization Reactions

Another significant application is its role in derivatization reactions for amines. The efficiency of this compound in forming stable derivatives has been documented, highlighting its utility in creating compounds with enhanced biological properties .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions for Derivatives

常见问题

Q. How are structurally diverse derivatives of this compound synthesized for structure-activity relationship (SAR) studies?

- Parallel synthesis with varied nucleophiles (e.g., amines, alcohols) under microwave-assisted conditions (100°C, 30 min) generates libraries. For example, coupling with 2-chlorobenzenesulfonamide yields sulfonamide derivatives, characterized by XRD to correlate conformation (anti vs. syn) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。